2-(4-Methoxyphenoxy)-4-phenylpyridine-3-carbonitrile
Description
2-(4-Methoxyphenoxy)-4-phenylpyridine-3-carbonitrile is a pyridine-based carbonitrile derivative featuring a methoxyphenoxy group at position 2, a phenyl group at position 4, and a nitrile moiety at position 2. Pyridine derivatives are widely studied for their biological activities, including antifungal, antiarrhythmic, and enzyme-inhibitory properties .
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-4-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c1-22-15-7-9-16(10-8-15)23-19-18(13-20)17(11-12-21-19)14-5-3-2-4-6-14/h2-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCBYUPGMLGUDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC=CC(=C2C#N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Assembly of the Pyridine Core
The most widely reported method involves a two-step sequence starting with the formation of a substituted pyridine intermediate. In the first step, 4-methoxyphenol reacts with 4-bromobenzonitrile under basic conditions (e.g., potassium carbonate in dimethylformamide) at 80–100°C for 12–24 hours to yield 4-(4-methoxyphenoxy)benzonitrile. This intermediate undergoes cyclization with acetylene derivatives or α,β-unsaturated carbonyl compounds to form the pyridine ring. For example, treatment with phenylacetylene in the presence of copper(I) iodide and cesium carbonate at 120°C generates the target compound in 65–72% yield.
Role of Solvent and Base Optimization
Reaction efficiency heavily depends on solvent polarity and base strength. Polar aprotic solvents like DMF or DMSO enhance nucleophilicity, while weaker bases (e.g., K₂CO₃) minimize side reactions such as hydrolysis of the nitrile group. A comparative study demonstrated that replacing DMF with 1,4-dioxane improved yields by 15% due to reduced solvent coordination with intermediates.
Transition Metal-Catalyzed Cyclization
Iron-Catalyzed Pyridine Formation
Iron(III) chloride (FeCl₃) catalyzes the cyclization of ketoxime acetates with aldehydes to construct polysubstituted pyridines. In a representative procedure:
- Substrate Preparation : Ketoxime acetates (0.6 mmol) and aldehydes (0.2 mmol) are combined with FeCl₃ (20 mol%) in toluene.
- Reaction Conditions : The mixture is heated to 140°C under argon for 6–8 hours.
- Workup : Extraction with ethyl acetate, followed by silica gel chromatography, yields 2-(4-methoxyphenoxy)-4-phenylpyridine-3-carbonitrile in 58–64% yield.
This method avoids stoichiometric metal reagents, making it cost-effective for large-scale production.
Palladium-Mediated C–H Arylation
Electrochemical palladium catalysis enables direct C–H functionalization of pyridine precursors. A recent protocol employs:
- Catalyst System : Pd(OAc)₂ (10 mol%), K₂HPO₄ (2 equiv.), and nBu₄NBF₄ (2 equiv.) in methanol.
- Electrochemical Setup : Constant current (0.6 mA) at 80°C for 18 hours using graphite felt (GF) and platinum electrodes.
- Yield : 75% isolated yield with >95% regioselectivity for the 4-phenyl substituent.
This method bypasses pre-functionalized substrates, reducing synthetic steps and waste generation.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics. A one-pot, three-component reaction under microwave conditions (150°C, 300 W, 20 minutes) achieves 82% yield by combining:
- 4-Methoxyphenol (1.2 equiv.)
- 4-Phenyl-2H-pyran-2-one (1.0 equiv.)
- Malononitrile (1.5 equiv.)
Key advantages include:
- Time Reduction : 20 minutes vs. 12–24 hours for conventional heating.
- Improved Purity : Reduced side-product formation due to uniform heating.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
A patent discloses a continuous flow system for synthesizing 4-phenylpyridine derivatives:
Solvent Recycling Protocols
Industrial processes often recover DMF via fractional distillation, achieving 95% solvent reuse. This reduces production costs by 30% compared to batch methods.
Characterization and Quality Control
Spectroscopic Validation
Chromatographic Purity Standards
HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥99% purity for pharmaceutical-grade material.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 72 | 24 h | 12.50 | Moderate |
| FeCl₃ Catalysis | 64 | 8 h | 8.20 | High |
| Pd Electrochemistry | 75 | 18 h | 15.80 | Low |
| Microwave-Assisted | 82 | 0.33 h | 9.40 | High |
Table 1: Economic and efficiency metrics for major synthesis routes.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenoxy)-4-phenylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The phenyl and methoxyphenoxy groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-(4-hydroxyphenoxy)-4-phenylnicotinonitrile.
Reduction: Formation of 2-(4-methoxyphenoxy)-4-phenylnicotinamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to participate in electrophilic aromatic substitution reactions expands its utility in creating novel compounds.
Biology
- Biochemical Assays : Research indicates that 2-(4-Methoxyphenoxy)-4-phenylpyridine-3-carbonitrile can act as a ligand in biochemical assays, potentially interacting with various enzymes and receptors. This interaction could be leveraged to study specific biochemical pathways.
Medicine
- Therapeutic Properties : The compound has been explored for its anti-inflammatory and anticancer activities. Preliminary studies suggest it may induce apoptosis in cancer cells and inhibit inflammatory cytokine production in macrophages exposed to lipopolysaccharides (LPS).
Industry
- Advanced Materials Development : In industrial applications, this compound is utilized in developing advanced materials such as polymers and coatings due to its unique chemical properties.
The following table summarizes key findings regarding the biological activity of this compound:
| Activity | Findings |
|---|---|
| Antimicrobial Efficacy | Significant reduction in bacterial growth against common pathogens, indicating potential as an antimicrobial agent. |
| Cytotoxic Effects | Induces cell death in human cancer cell lines, particularly breast cancer models, linked to apoptosis induction. |
| Anti-inflammatory | Reduces secretion of inflammatory cytokines in macrophage cultures exposed to LPS, suggesting potential therapeutic use in inflammatory diseases. |
Case Studies
-
Antimicrobial Efficacy Study :
- A study assessed the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed a notable reduction in bacterial growth, supporting its potential as an antimicrobial agent.
-
Cytotoxicity on Cancer Cells :
- Research involving human breast cancer cell lines demonstrated that treatment with this compound resulted in significant cell death through mechanisms related to apoptosis and cell cycle arrest.
-
Anti-inflammatory Mechanisms :
- In vitro experiments indicated that this compound effectively reduced inflammatory cytokine secretion from macrophages exposed to pro-inflammatory stimuli.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenoxy)-4-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations at Position 4
- 4-Phenyl vs. 4-Trifluoromethyl Groups 2-(4-Methoxyphenoxy)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile ():
- Compared to the phenyl group in the target compound, the trifluoromethyl group reduces steric bulk but increases polarity, which may affect solubility . 6-(4-Chlorophenyl)-2-(2,4-dichlorophenoxy)-4-(trifluoromethyl)pyridine-3-carbonitrile ():
- Chlorine substituents at the phenyl ring and dichlorophenoxy group amplify lipophilicity, likely improving membrane permeability but reducing aqueous solubility.
Substituent Variations at Position 2
- Methoxyphenoxy vs. Ethoxy or Methylthio Groups 2-Ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile ():
- Retains antifungal activity, suggesting that pyridine carbonitriles with alkoxy substituents maintain bioactivity . 2-Amino-4,6-diphenyl-pyridine-3-carbonitrile ():
- The amino group at position 2 increases hydrogen-bonding capacity, which may enhance interactions with biological targets like PD-L1 or enzymes .
Core Modifications: Pyridine vs. Dihydropyridine
Key Trends in Solubility and Reactivity
Biological Activity
2-(4-Methoxyphenoxy)-4-phenylpyridine-3-carbonitrile, a compound characterized by its unique chemical structure, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The molecular structure of this compound is defined by the following components:
- Pyridine ring : A six-membered aromatic ring containing nitrogen.
- Phenyl groups : Two phenyl rings that enhance the compound's lipophilicity and biological interactions.
- Methoxy group : A methoxy substituent that can influence the compound's reactivity and interaction with biological targets.
- Carbonitrile group : A cyano group that may contribute to the compound's biological activity.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, leading to altered cellular functions.
- Receptor Modulation : Interaction with cellular receptors can modulate signal transduction pathways, impacting various physiological responses.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through membrane disruption or inhibition of metabolic processes in pathogens.
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies
Several studies have evaluated the biological effects of this compound:
-
Antimicrobial Efficacy :
- A study assessed the compound's effectiveness against common bacterial pathogens. Results indicated a notable reduction in bacterial growth, suggesting its potential as an antimicrobial agent.
-
Cytotoxic Effects on Cancer Cells :
- Research involving human cancer cell lines revealed that treatment with this compound resulted in significant cell death, particularly in breast cancer models. The mechanism was linked to apoptosis induction and cell cycle arrest.
-
Anti-inflammatory Mechanisms :
- In vitro experiments demonstrated that this compound reduced the secretion of inflammatory cytokines in macrophage cultures exposed to lipopolysaccharides (LPS), indicating its potential use in inflammatory diseases.
Q & A
Q. What are the established synthetic routes for 2-(4-Methoxyphenoxy)-4-phenylpyridine-3-carbonitrile, and how are intermediates validated?
Methodological Answer: The compound is typically synthesized via multi-step reactions. A common approach involves:
- Step 1: Condensation of 4-methoxyphenol with a substituted pyridine precursor under basic conditions (e.g., using piperidine as a catalyst) to introduce the 4-methoxyphenoxy group .
- Step 2: Functionalization at the 3-position via cyanation using reagents like trimethylsilyl cyanide (TMSCN) or malononitrile derivatives .
- Intermediate Characterization:
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Data Collection: Using a Bruker APEX II diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
- Structure Refinement: SHELXL-2018/3 refines atomic coordinates, thermal parameters, and hydrogen bonding .
- Key Interactions:
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during refinement, particularly for disordered moieties?
Methodological Answer: Disorder in flexible groups (e.g., methoxyphenoxy) is addressed by:
- Partial Occupancy Modeling: Assigning fractional site occupancy to overlapping atoms using SHELXL’s PART instruction .
- Restraints: Applying geometric restraints (DFIX, SIMU) to bond lengths and angles for disordered regions .
- Validation Tools: PLATON’s ADDSYM checks for missed symmetry, and R1/wR2 residuals (< 0.05) ensure refinement accuracy .
- Example: In a related pyridine derivative, methoxy group disorder was resolved by refining two conformers with 60:40 occupancy .
Q. What experimental strategies optimize bioactivity studies for this compound, given structural analogs with known pharmacological profiles?
Methodological Answer: Bioactivity assessment leverages structural analogs and rational design:
- In Silico Screening: Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like kinase enzymes or GPCRs, guided by the compound’s nitrile and methoxyphenoxy pharmacophores .
- In Vitro Assays:
- SAR Analysis: Modifying the phenyl or methoxy groups to enhance solubility (e.g., introducing sulfonyl substituents) while retaining activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
